molecular formula C12H11NO3S B11862987 (2-Aminophenyl) benzenesulfonate

(2-Aminophenyl) benzenesulfonate

Cat. No.: B11862987
M. Wt: 249.29 g/mol
InChI Key: UHCXRMWHYLSPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzenesulfonic acid phenyl ester is an organic compound with the molecular formula C12H11NO3S. It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as alcohols and ketones. This compound is known for its chemical stability and ability to withstand high temperatures. It is commonly used as an intermediate in the dye industry and in the synthesis of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-aminobenzenesulfonic acid phenyl ester typically involves the reaction of aniline with chlorosulfonic acid. This reaction is carried out under acidic conditions, and the product is obtained through crystallization. The general reaction can be represented as follows: [ \text{C6H5NH2 + ClSO3H} \rightarrow \text{C6H4(NH2)SO3H + HCl} ]

Industrial Production Methods: In industrial settings, the production of 2-aminobenzenesulfonic acid phenyl ester follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The crystallized product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzenesulfonic acid phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Aminobenzenesulfonic acid phenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminobenzenesulfonic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

  • 2-Aminobenzenesulfonic acid methyl ester
  • 2-Aminobenzenesulfonic acid ethyl ester
  • 2-Aminobenzenesulfonic acid butyl ester

Comparison: 2-Aminobenzenesulfonic acid phenyl ester is unique due to its phenyl ester group, which imparts distinct chemical properties compared to its methyl, ethyl, and butyl counterparts. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific industrial and research applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(2-aminophenyl) benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H,13H2

InChI Key

UHCXRMWHYLSPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.